Cas no 89124-90-3 (5-Ethoxy-1,2,4-thiadiazol-3-amine)

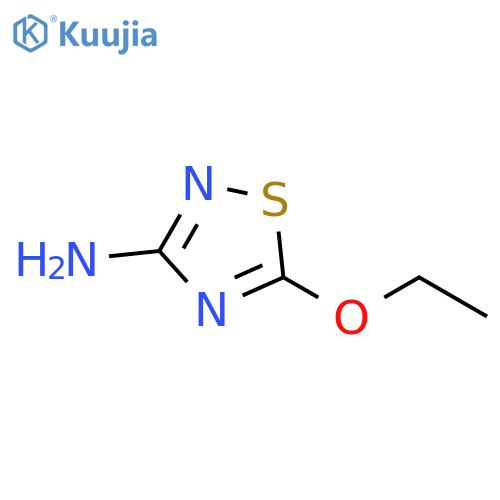

89124-90-3 structure

商品名:5-Ethoxy-1,2,4-thiadiazol-3-amine

5-Ethoxy-1,2,4-thiadiazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-Ethoxy-1,2,4-thiadiazol-3-amine

- 1,2,4-Thiadiazol-3-amine,5-ethoxy-

- 3-AMINO-5-ETHOXY-1,2,4-THIADIAZOLE

- 1,2,4-Thiadiazol-3-amine,5-ethoxy

- 3-Amino-5-aethoxy-1.2.4-thiadiazol

- 5-ethoxy-[1,2,4]thiadiazol-3-ylamine

- 1,2,4-Thiadiazol-3-amine, 5-ethoxy-

- FS-6543

- 89124-90-3

- CS-0330519

- MFCD06658062

- AT11907

- DB-022237

- DTXSID10375690

- AKOS006294601

- AI-067/31570063

-

- MDL: MFCD06658062

- インチ: 1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)

- InChIKey: IXAWHRSYSKUNOL-UHFFFAOYSA-N

- ほほえんだ: S1C(OCC)=NC(N)=N1

計算された属性

- せいみつぶんしりょう: 145.03100

- どういたいしつりょう: 145.031

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 91.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.342

- ゆうかいてん: 131-132 °C(Solv: water (7732-18-5))

- ふってん: 263.3°C at 760 mmHg

- フラッシュポイント: 113°C

- 屈折率: 1.587

- PSA: 89.27000

- LogP: 1.10020

- 酸性度係数(pKa): 2.73±0.11(Predicted)

5-Ethoxy-1,2,4-thiadiazol-3-amine セキュリティ情報

- ちょぞうじょうけん:2-8°C

5-Ethoxy-1,2,4-thiadiazol-3-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Ethoxy-1,2,4-thiadiazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 024044-250mg |

3-Amino-5-ethoxy-1,2,4-thiadiazole |

89124-90-3 | 95% | 250mg |

£282.00 | 2022-03-01 | |

| Ambeed | A493703-1g |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 95+% | 1g |

$760.0 | 2024-04-16 | |

| Alichem | A059007269-1g |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 95% | 1g |

$2508.48 | 2023-08-31 | |

| 1PlusChem | 1P0086Z8-100mg |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 100mg |

$156.00 | 2025-02-22 | ||

| Chemenu | CM186269-1g |

5-ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 95% | 1g |

$*** | 2023-05-29 | |

| Alichem | A059007269-5g |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 95% | 5g |

$6693.30 | 2023-08-31 | |

| A2B Chem LLC | AD81492-250mg |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 250mg |

$300.00 | 2023-12-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401189-1g |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 95+% | 1g |

¥6598.00 | 2024-04-26 | |

| 1PlusChem | 1P0086Z8-250mg |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 250mg |

$312.00 | 2025-02-22 | ||

| A2B Chem LLC | AD81492-100mg |

5-Ethoxy-1,2,4-thiadiazol-3-amine |

89124-90-3 | 100mg |

$150.00 | 2023-12-29 |

5-Ethoxy-1,2,4-thiadiazol-3-amine 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

89124-90-3 (5-Ethoxy-1,2,4-thiadiazol-3-amine) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89124-90-3)5-Ethoxy-1,2,4-thiadiazol-3-amine

清らかである:99%

はかる:1g

価格 ($):684.0